Technical Guide: Pharmacokinetic Profile and Bioavailability of Mezigdomide (CC-92480), a Novel Cereblon E3 Ligase Modulator
Technical Guide: Pharmacokinetic Profile and Bioavailability of Mezigdomide (CC-92480), a Novel Cereblon E3 Ligase Modulator
Disclaimer: The compound "3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione" is not described in publicly available scientific literature. This guide has been constructed using Mezigdomide (CC-92480) as a representative molecule. Mezigdomide belongs to the same class of Cereblon E3 Ligase Modulators (CELMoDs) and shares the core piperidine-2,6-dione chemical scaffold. Its extensive public data provides a scientifically robust framework for illustrating the principles and practices of pharmacokinetic profiling and bioavailability assessment for this class of compounds.
Abstract
Mezigdomide (CC-92480) is a potent, orally bioavailable Cereblon (CRBN) E3 ligase modulator (CELMoD) agent designed for the treatment of hematological malignancies, particularly relapsed/refractory multiple myeloma (RRMM).[1][2] As a "molecular glue," Mezigdomide enhances the affinity of the CRBN E3 ubiquitin ligase complex for the neosubstrate transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent proteasomal degradation.[3][4] This degradation triggers potent tumoricidal and immunomodulatory effects.[5] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and the pharmacokinetic (PK) profile of Mezigdomide is critical for optimizing its clinical development, ensuring appropriate dosing strategies, and predicting potential drug-drug interactions. This guide provides an in-depth analysis of the preclinical and clinical pharmacokinetic profile of Mezigdomide, detailing the methodologies used to characterize its bioavailability and disposition.
Preclinical Pharmacokinetic Profiling
The primary objective of preclinical PK studies is to characterize the disposition of a new chemical entity in relevant animal species. This provides foundational data for human dose prediction, toxicology study design, and the initial assessment of oral bioavailability.
Rationale for Experimental Design
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Species Selection: Rodents (e.g., Sprague-Dawley rats) are typically used for initial PK screening due to their well-characterized physiology and cost-effectiveness. Non-rodent species (e.g., cynomolgus monkeys) are often used as a second species due to their closer phylogenetic relationship to humans, providing more predictive data for interspecies scaling.
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Route of Administration: Both intravenous (IV) and oral (PO) routes are essential. The IV administration provides a direct measure of systemic clearance (CL) and volume of distribution (Vd), bypassing the absorption phase. The PO administration is critical for assessing the rate and extent of absorption and determining absolute oral bioavailability (F%).
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Dose Selection: Doses are selected to be high enough to ensure plasma concentrations remain above the lower limit of quantification (LLOQ) of the bioanalytical assay for a sufficient duration, yet low enough to be within a linear pharmacokinetic range and well below any toxicologically significant exposure levels.
Preclinical Pharmacokinetic Parameters
Preclinical studies in Sprague-Dawley rats and cynomolgus monkeys have characterized the fundamental PK properties of Mezigdomide. After IV administration, the observed clearance was consistent with predictions from in vitro metabolic studies.[1] Oral administration revealed good absorption characteristics.
| Parameter | Sprague-Dawley Rat | Cynomolgus Monkey |
| Dose (PO) | Suspension | N/A |
| Cmax (µM) | 3.2 | < 9% R-enantiomer |
| Oral Bioavailability (F%) | 38%[1], >63%[6] | N/A |
| Racemization | < 4% (R-enantiomer) | < 9% (R-enantiomer) |
Table 1: Summary of key preclinical pharmacokinetic parameters for Mezigdomide. Data synthesized from multiple sources highlight variability in reported bioavailability, which can depend on vehicle and formulation.[1][6]
Bioavailability and Factors Affecting Absorption
Oral bioavailability is a critical parameter for any orally administered drug, representing the fraction of the dose that reaches systemic circulation unchanged. Mezigdomide has demonstrated sufficient oral bioavailability to warrant clinical development.[1][6]
Physicochemical Properties and Human Absorption
Mezigdomide is a weak-base compound with pH-dependent solubility.[7] Its aqueous solubility is significantly higher at acidic pH (0.133 mg/mL at pH 1) compared to a more neutral pH (0.001 mg/mL at pH 5).[7] This property is a key determinant of its absorption profile and susceptibility to external factors.
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Expertise & Experience: For weak-base compounds, dissolution in the acidic environment of the stomach is the rate-limiting step for absorption. Any factor that increases gastric pH can dramatically reduce dissolution and, consequently, oral bioavailability. This a priori knowledge mandates the clinical investigation of food effects and interactions with acid-reducing agents.
Clinical Studies on Absorption
Phase 1 studies in healthy human subjects (NCT03803644, NCT04211545) were specifically designed to quantify the impact of food and proton-pump inhibitors (PPIs) on Mezigdomide's oral absorption.[8][9]
| Condition | Effect on Oral Bioavailability (F%) | Clinical Recommendation |
| High-Fat Meal | ~30% Increase | The modest effect suggests Mezigdomide can be taken with or without food, but consistency is advisable. |
| Co-administration with PPI | ~64% Decrease | Co-administration with proton-pump inhibitors is not recommended due to the significant reduction in exposure.[10] |
Table 2: Influence of extrinsic factors on Mezigdomide oral bioavailability in healthy human subjects.[8][9][10]
Distribution, Metabolism, and Excretion (ADME)
Distribution
A population PK model developed from data in healthy subjects described Mezigdomide's disposition using a two-compartment model.[8][9] The estimated central (Vc) and peripheral (Vp) volumes of distribution were 440 L and 243 L, respectively.[8][9]
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Trustworthiness: The large volume of distribution (Vd = Vc + Vp = 683 L) significantly exceeds total body water, indicating extensive distribution from the plasma into peripheral tissues. This self-validating data point is consistent with the lipophilic nature often required for oral absorption and intracellular target engagement.
Metabolism
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In Vitro & Preclinical Findings: Preclinical evidence suggests that Mezigdomide is primarily metabolized by the cytochrome P450 (CYP) 3A4/5 enzyme system.[11] Studies in rats identified oxidative dealkylation and amide hydrolysis as the principal metabolic pathways.[6]
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Clinical Relevance: The reliance on CYP3A4 for metabolism makes Mezigdomide susceptible to drug-drug interactions (DDIs). Co-administration with strong inhibitors or inducers of CYP3A4 would be expected to alter Mezigdomide exposure, a critical consideration for its use in a patient population often receiving multiple concomitant medications.
Caption: Proposed metabolic pathways for Mezigdomide in preclinical species.
Human Pharmacokinetic Profile
The pharmacokinetic profile of Mezigdomide has been characterized in both healthy subjects and patients with RRMM.[8][10] The data demonstrate predictable and dose-dependent exposure.
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Absorption: Mezigdomide is rapidly absorbed, with time to maximum concentration (Tmax) typically observed between 1 and 4 hours post-dose.[7]
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Dose Proportionality: A linear, dose-dependent relationship in systemic exposure (AUC and Cmax) was observed across the clinically evaluated dose range.[9][10]
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Disposition: The drug is best described by a two-compartment linear PK model with first-order absorption and a lag time.[8][9]
| Parameter | Value (Healthy Subjects) | Inter-individual Variability |
| Absorption Rate Constant (ka) | 1.18 h⁻¹ | 65% |
| Absorption Lag Time (tlag) | 0.423 h | 31% |
| Apparent Clearance (CL/F) | 35.1 L/h | 40% |
| Apparent Central Volume (Vc/F) | 440 L | 63% |
| Apparent Peripheral Volume (Vp/F) | 243 L | 26% |
| Intercompartmental Clearance (Q/F) | 36.8 L/h | 26% |
Table 3: Population pharmacokinetic parameters of Mezigdomide in healthy subjects following single oral doses.[8][9]
Detailed Experimental Protocols
Authoritative protocols are crucial for ensuring data reproducibility and integrity. The following are representative methodologies for key pharmacokinetic assessments.
Protocol: Rodent Oral Bioavailability Study
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Animal Model: Male Sprague-Dawley rats (n=3-5 per group), fasted overnight.
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IV Group: Administer Mezigdomide (e.g., 1 mg/kg) as a bolus via the tail vein. The vehicle should be a solution (e.g., 20% Solutol HS 15 in water).
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PO Group: Administer Mezigdomide (e.g., 5 mg/kg) via oral gavage. The vehicle can be a suspension (e.g., 0.5% methylcellulose).
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Blood Sampling: Collect serial blood samples (approx. 100 µL) from a cannulated vessel (e.g., jugular vein) into EDTA-coated tubes at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
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Plasma Processing: Immediately centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma.
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Sample Storage: Store plasma samples at -80°C pending bioanalysis.
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Data Analysis: Determine plasma concentration-time profiles. Calculate PK parameters (AUC, CL, Vd, t1/2) using non-compartmental analysis software (e.g., Phoenix WinNonlin). Calculate absolute bioavailability as: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Protocol: Bioanalytical Sample Analysis via LC-MS/MS
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Sample Preparation: Perform protein precipitation by adding 100 µL of cold acetonitrile containing a suitable internal standard (e.g., ibrutinib) to 25 µL of plasma sample.[6]
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Centrifugation: Vortex mix and centrifuge the samples (e.g., 14,000 rpm for 10 min) to pellet precipitated proteins.
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Supernatant Transfer: Transfer the clear supernatant to a 96-well plate for injection.
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Chromatography: Inject the sample onto a UPLC system equipped with a C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[6] Use a gradient mobile phase system, such as water with 0.1% formic acid (A) and acetonitrile (B).[6]
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Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
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Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Determine the concentration of unknown samples from this curve. The validated range should cover the expected in vivo concentrations (e.g., 1-1,000 ng/mL).[6]
Workflow Visualization
Caption: A generalized workflow for a typical in vivo pharmacokinetic study.
Conclusion
Mezigdomide (CC-92480) exhibits a pharmacokinetic profile suitable for an oral therapeutic agent in its target indication. It is rapidly absorbed and shows dose-proportional exposure. Its disposition is characterized by extensive tissue distribution and metabolism primarily mediated by CYP3A4. A critical finding is the significant negative impact of acid-reducing agents on its oral bioavailability, a factor that must be managed in the clinical setting.[9][10] The comprehensive preclinical and clinical pharmacokinetic data package has provided a clear understanding of its behavior in vivo, enabling the design of robust Phase 3 clinical trials and informing dosing guidelines for patients with multiple myeloma.[10][12][13]
References
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Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC. (URL: [Link])
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Mezigdomide (CC-92480), a Potent, Novel Cereblon E3 Ligase Modulator (CELMoD), Combined with Dexamethasone (DEX) in Patients (pts) with Relapsed/Refractory Multiple Myeloma (RRMM) - ResearchGate. (URL: [Link])
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Model based assessment of food and acid reducing agent effects on oral absorption of mezigdomide (CC‐92480), a novel cereblon E3 ligase modulator - ResearchGate. (URL: [Link])
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Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Model based assessment of food and acid reducing agent effects on oral absorption of mezigdomide (CC-92480), a novel cereblon E3 ligase modulator - PubMed. (URL: [Link])
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Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma | Request PDF - ResearchGate. (URL: [Link])
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Mezigdomide Plus Ixazomib and Dexamethasone for Relapsed and Refractory Multiple Myeloma - TrialX. (URL: [Link])
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Mezigdomide for multiple myeloma: a focus on phase 2 trial data - ResearchGate. (URL: [Link])
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SUCCESSOR-2, a phase 3 trial of novel CELMoD agent mezigdomide for the treatment of RRMM. (URL: [Link])
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Add-on mezigdomide slows cancer progression in hard-to-treat myeloma. (URL: [Link])
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Model based assessment of food and acid reducing agent effects on oral absorption of mezigdomide (CC‐92480), a novel cereblon E3 ligase modulator - PMC. (URL: [Link])
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A Safety, PK and Efficacy Study of CC-92480 Monotherapy and in Combination With Dexamethasone in Subjects With Relapsed and Refractory Multiple Myeloma (RRMM) | ClinicalTrials.gov. (URL: [Link])
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Paper: Preclinical and Translational Biomarker Analyses to Inform Clinical Development of Mezigdomide (CC-92480) in Combination with Dexamethasone and Daratumumab in Multiple Myeloma. (URL: [Link])
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Pharmacokinetics, bioavailability and metabolism of CC-92480 in rat by liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed. (URL: [Link])
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SUCCESSOR-1, a phase 3 trial of novel CELMoD agent mezigdomide for the treatment of RRMM. (URL: [Link])
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Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC. (URL: [Link])
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CC-92480 Is a Novel Cereblon E3 Ligase Modulator with Enhanced Tumoricidal and Immunomodulatory Activity Against Sensitive and Resistant Multiple Myeloma Cells | Request PDF - ResearchGate. (URL: [Link])
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